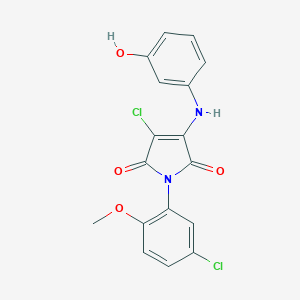
3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Amination: The attachment of the aniline derivative can be performed using nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be used to enhance reaction efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyanilino group, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.
Mécanisme D'action
The mechanism by which 3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione exerts its effects would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, inhibiting their activity or binding to receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyphenyl)-1H-pyrrole-2,5-dione
- 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-aminophenyl)-1H-pyrrole-2,5-dione
Uniqueness
What sets 3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the hydroxyanilino group, provides unique sites for interaction with biological targets.
Propriétés
Numéro CAS |
347366-51-2 |
|---|---|
Formule moléculaire |
C17H12Cl2N2O4 |
Poids moléculaire |
379.2g/mol |
Nom IUPAC |
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-25-13-6-5-9(18)7-12(13)21-16(23)14(19)15(17(21)24)20-10-3-2-4-11(22)8-10/h2-8,20,22H,1H3 |
Clé InChI |
PHZGMLLJKICSIT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B381176.png)
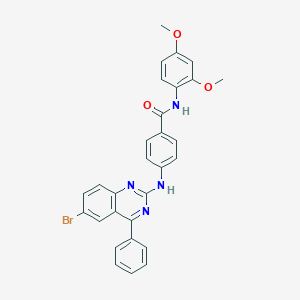
![4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381180.png)
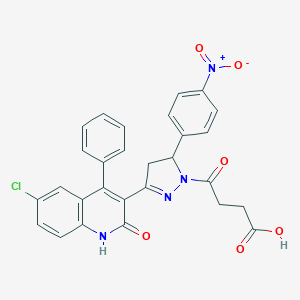
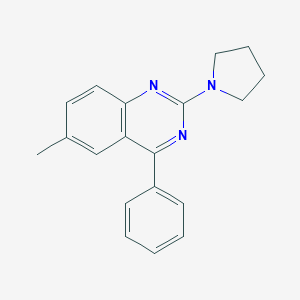
![1-[5-(2-CHLORO-7-ETHOXYQUINOLIN-3-YL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE](/img/structure/B381183.png)
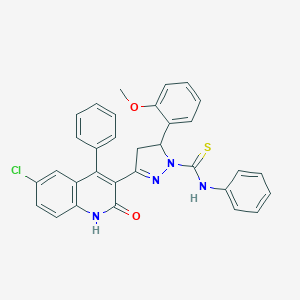
![4-{3-(6-chloro-2-hydroxy-4-phenyl-3-quinolinyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid](/img/structure/B381186.png)
![8-[(diisobutylamino)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381189.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381191.png)
![N-benzothiazol-2-yl-2-[4-(methylethyl)phenoxy]acetamide](/img/structure/B381192.png)
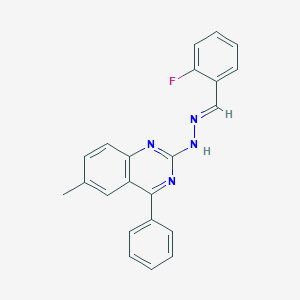
![N-(1,3-benzothiazol-2-yl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B381198.png)
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B381200.png)
